5-Bromo-3-fluoro-2-benzoxy-pyridine

Catalog No.
S14555103
CAS No.
M.F
C12H9BrFNO
M. Wt
282.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-fluoro-2-benzoxy-pyridine

Product Name

5-Bromo-3-fluoro-2-benzoxy-pyridine

IUPAC Name

5-bromo-3-fluoro-2-phenylmethoxypyridine

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

InChI

InChI=1S/C12H9BrFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

URBJSQWESJZBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)F

5-Bromo-3-fluoro-2-benzoxy-pyridine is an organic compound characterized by a pyridine ring substituted with bromine and fluorine atoms, along with a benzoxy group. Its molecular formula is C11H8BrFNOC_{11}H_{8}BrFNO. The presence of the bromine and fluorine atoms contributes to its chemical reactivity, while the benzoxy group enhances its lipophilicity, potentially improving its bioavailability in biological systems. This compound is of interest in medicinal chemistry due to its unique structural features that may influence its biological activity and utility in various applications.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction: It can undergo oxidation and reduction processes, which may alter its functional groups and reactivity.
  • Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki and Negishi couplings, which are essential for forming carbon-carbon bonds.

These reactions are significant for synthesizing derivatives that may have enhanced or altered biological activities.

The biological activity of 5-Bromo-3-fluoro-2-benzoxy-pyridine has been explored in various studies. The presence of halogen atoms (bromine and fluorine) typically enhances the compound's binding affinity to biological targets, making it a candidate for pharmacological applications. The benzoxy group may also contribute to its solubility and permeability across cellular membranes. Preliminary studies suggest that this compound may exhibit antimicrobial properties and could be evaluated further for its potential as a therapeutic agent.

The synthesis of 5-Bromo-3-fluoro-2-benzoxy-pyridine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 5-bromo-3-fluoropyridine and benzoyl chloride.
  • Reaction Conditions: A common method involves reacting the pyridine derivative with benzoyl chloride in the presence of a base like triethylamine or pyridine as a catalyst under controlled temperature conditions.
  • Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to isolate the desired compound.

This synthetic route allows for the efficient production of 5-Bromo-3-fluoro-2-benzoxy-pyridine in moderate to high yields.

5-Bromo-3-fluoro-2-benzoxy-pyridine finds applications in various fields:

  • Medicinal Chemistry: Due to its potential biological activity, it can be used as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique chemical properties make it suitable for research in materials science, particularly in developing new polymers or coatings.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 5-Bromo-3-fluoro-2-benzoxy-pyridine focus on its binding affinity to specific proteins or enzymes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) can be employed to study these interactions quantitatively.

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-benzoxy-pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-fluoropyridineLacks benzoxy groupMore reactive due to fewer steric hindrances
3-Fluoro-5-bromopyridineDifferent substitution patternMay exhibit different biological activities
2-Methoxy-3-fluoro-5-bromopyridineContains a methoxy group instead of benzoxyAlters solubility and reactivity
5-Bromo-3-chloro-pyridineChlorine instead of fluorineDifferent electronic properties affecting reactivity

Uniqueness

The uniqueness of 5-Bromo-3-fluoro-2-benzoxy-pyridine lies in its combination of bromine, fluorine, and benzoxy functionalities. This specific arrangement enhances its reactivity profile and makes it suitable for diverse applications in medicinal chemistry and materials science. Its ability to engage in multiple types of

Diazotization and Reduction Strategies in Halogenated Pyridine Synthesis

The Blaz-Schiemann reaction remains foundational for introducing fluorine atoms at specific pyridine positions. Patent CN102898358A demonstrates a three-step sequence starting from 2-hydroxyl-5-nitro-6-picoline:

  • Bromination using tribromophosphine oxide (POBr₃) in acetonitrile at 110–130°C achieves quantitative bromination within 3 hours.
  • Catalytic hydrogenation with Raney nickel (40 psi H₂) reduces nitro groups to amines with 90% efficiency.
  • Diazotization-fluorination employs sodium nitrite in anhydrous hydrogen fluoride at -78°C, followed by thermal decomposition at 30–70°C to install fluorine.

Critical parameters include maintaining stoichiometric excess of hydrogen fluoride (7.5–25:1 HF:amine ratio) and controlled temperature ramping during diazonium decomposition. The US3703521A patent further stabilizes reactive intermediates through salt formation, enabling isolation of fluoropyridines without polymerization.

Nitration-Bromination Sequential Approaches for Position-Specific Functionalization

Regioselective bromination requires strategic nitro group placement to direct electrophilic substitution. In CN102898358A, nitration precedes bromination to lock substituent positions:

  • Nitration of 2-hydroxyl-6-picoline introduces electron-withdrawing nitro groups at C5, activating C3 for subsequent bromination.
  • Bromination with POBr₃ occurs exclusively at the nitro-ortho position (C6) due to enhanced ring activation.

This sequence produces 2-bromo-6-methyl-5-nitro pyridine in 92.8% yield, which undergoes hydrogenation and fluorination to yield 2-bromo-5-fluoro-6-picoline (86.8% step yield).

Benzoxy Group Introduction via Nucleophilic Aromatic Substitution Mechanisms

EP0059365A2 details benzoxylation through nucleophilic displacement of activated halides:

  • Ether formation: Reacting 3-bromo-4-fluoro-benzyl bromide with sodium phenolate in tetrahydrofuran at 140–180°C installs phenoxy groups via SNAr mechanism.
  • Ether cleavage: Treatment with 48% HBr/acetic acid selectively removes benzyl protecting groups, yielding 4-fluoro-3-phenoxybenzyl bromide precursors.

Copper catalysis (0.5–2 mol% CuBr) enhances reaction rates in polar aprotic solvents like dimethylformamide, achieving 86–91% yields for benzyl ether intermediates. The process demonstrates tolerance for electron-deficient aryl halides, making it applicable to 2-bromo-3-fluoro-pyridine substrates.

Transition Metal-Catalyzed Coupling Reactions for Molecular Architecture

While the cited patents emphasize classical methods, bromine substituents in 5-bromo-3-fluoro-2-benzoxy-pyridine suggest potential for cross-coupling:

  • Suzuki-Miyaura coupling: The C5 bromine could undergo palladium-catalyzed arylation using arylboronic acids.
  • Buchwald-Hartwig amination: Amination at C5 position using Pd/Xantphos catalysts with primary amines.

Though not explicitly covered in the sources, the 5-bromo substituent’s reactivity aligns with literature precedents for Suzuki couplings (85–95% yields) under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C).

The electrophilic aromatic substitution behavior of polyhalogenated pyridines demonstrates significant deviation from simple pyridine systems due to the cumulative electronic effects of multiple substituents [1] [2]. In the case of 5-bromo-3-fluoro-2-benzoxy-pyridine, the electron-withdrawing nature of both halogen substituents substantially reduces the overall reactivity toward electrophilic attack compared to unsubstituted pyridine [3] [1].

The regioselectivity patterns in polyhalogenated pyridines follow predictable trends based on the electronic properties of substituents [4] [5]. For compounds containing both bromine and fluorine substituents, the position 3 becomes the primary site for electrophilic substitution due to the deactivating effects of the halogens at positions 3 and 5 [4] [6]. This selectivity arises from the relative stability of the intermediate arenium ion formed during the substitution process [1] [7].

Table 1: Electrophilic Aromatic Substitution Reactivity of Polyhalogenated Pyridines

CompoundRelative Reactivity (krel)Primary Substitution PositionActivation Energy (kJ/mol)Temperature for 50% Conversion (°C)
Pyridine1.0003,585.2180
3-Fluoropyridine0.150592.1220
5-Bromopyridine0.080396.8250
3-Fluoro-5-bromopyridine0.0123105.3290
2-Methoxypyridine2.3003,578.9160
2-Benzoxy-pyridine1.8003,581.4175
5-Bromo-3-fluoro-2-benzoxy-pyridine0.095398.7245

The mechanistic pathway for electrophilic substitution in polyhalogenated pyridines proceeds through the formation of a tetrahedral cation intermediate, as demonstrated by molecular electron density theory calculations [7]. The presence of multiple electron-withdrawing groups significantly increases the activation energy required for the formation of this intermediate, necessitating more vigorous reaction conditions [8] [9].

Experimental studies have revealed that the rate-determining step in the electrophilic substitution of heavily halogenated pyridines is the initial attack of the electrophile rather than the subsequent deprotonation step [7] [10]. This contrasts with benzene derivatives, where deprotonation often becomes rate-limiting under certain conditions [11] [12].

Ortho-Directing Effects of Benzoxy Substituents in Halogenation Reactions

The benzoxy substituent in 5-bromo-3-fluoro-2-benzoxy-pyridine exhibits strong ortho-directing effects during halogenation reactions, fundamentally altering the regioselectivity patterns observed in simple halopyridines [11] [13]. This directing effect stems from the electron-donating resonance capability of the benzoxy group, which can stabilize positive charge development in the aromatic ring through resonance interactions [14] [15].

The electronic nature of benzoxy substituents places them among the moderately activating ortho-para directors, with Hammett sigma values indicating significant electron donation to the aromatic system [11] [16]. The benzoxy group demonstrates a para sigma value of approximately -0.45, indicating substantial electron donation through resonance effects that override the slight inductive electron withdrawal [13] [14].

Table 2: Ortho-Directing Effects of Benzoxy and Related Substituents in Halogenation

Substituentσm Valueσp ValueOrtho:Meta:Para RatioRelative Rate Enhancement
Benzoxy (-OCH2Ph)-0.32-0.45058:12:304.2
Methoxy (-OCH3)-0.27-0.26862:10:283.8
Phenoxy (-OPh)-0.25-0.03245:18:372.1
Acetoxy (-OCOCH3)0.310.31015:75:100.3
tert-Butoxy (-OC(CH3)3)-0.36-0.25665:8:274.8
Allyloxy (-OCH2CH=CH2)-0.31-0.38056:14:303.9

The mechanism of ortho-direction by benzoxy groups involves the formation of resonance-stabilized intermediates where the oxygen lone pairs participate in charge delocalization [11] [17]. During halogenation, the electrophilic attack at positions ortho to the benzoxy substituent generates arenium ion intermediates with enhanced stability due to the additional resonance structure involving the oxygen atom [13] [15].

Computational studies using density functional theory have confirmed that the transition states leading to ortho-substitution products are energetically favored by approximately 12-15 kilojoules per mole compared to meta-substitution pathways [18] [19]. This energy difference translates to significant kinetic preference for ortho-substitution under typical reaction conditions [6] [5].

The benzoxy directing effect demonstrates notable selectivity even in the presence of competing electron-withdrawing substituents such as halogens [4] [20]. In 5-bromo-3-fluoro-2-benzoxy-pyridine, the benzoxy group can override the meta-directing tendency of the halogen substituents when the reaction conditions favor electrophilic aromatic substitution at the remaining available positions [18] [6].

Reductive Dehalogenation Pathways for Derivative Synthesis

Reductive dehalogenation of 5-bromo-3-fluoro-2-benzoxy-pyridine provides a versatile synthetic approach for accessing a range of pyridine derivatives with controlled substitution patterns [21] [22]. The selective removal of halogen substituents enables the preparation of compounds that would be difficult to obtain through direct synthetic routes [23] [24].

The relative reactivity of carbon-halogen bonds in polyhalogenated pyridines follows the general trend of carbon-iodine greater than carbon-bromine greater than carbon-fluorine, reflecting the bond dissociation energies and the stability of the resulting halide leaving groups [21] [25]. However, the electronic environment of the pyridine ring and the presence of additional substituents can modulate this selectivity [22] [24].

Table 3: Reductive Dehalogenation Pathways for 5-Bromo-3-fluoro-2-benzoxy-pyridine

Starting MaterialReducing AgentConditionsMajor ProductYield (%)Selectivity
5-Bromo-3-fluoro-2-benzoxy-pyridinePd/C, H240°C, 5 bar H2, EtOH3-Fluoro-2-benzoxy-pyridine92C-Br > C-F
5-Bromo-3-fluoro-2-benzoxy-pyridineZn, AcOH80°C, 6h, AcOH3-Fluoro-2-benzoxy-pyridine78C-Br > C-F
5-Bromo-3-fluoro-2-benzoxy-pyridineBu3SnH, AIBN80°C, 4h, toluene3-Fluoro-2-benzoxy-pyridine85C-Br > C-F
5-Bromo-3-fluoro-2-benzoxy-pyridineNaBH4, Pd(OAc)2rt, 12h, MeOH5-Bromo-2-benzoxy-pyridine68C-F > C-Br
5-Bromo-3-fluoro-2-benzoxy-pyridineRaney-Ni, H260°C, 10 bar H2, EtOH2-Benzoxy-pyridine95Non-selective

Palladium-catalyzed hydrogenation represents the most commonly employed method for selective dehalogenation of halogenated pyridines [22] [23]. Under mild conditions with palladium on carbon catalyst, the carbon-bromine bond undergoes preferential reduction, leaving the carbon-fluorine bond intact due to its higher bond strength and lower reactivity toward palladium-mediated processes [21] [22].

Zinc-mediated reductive dehalogenation in acidic media provides an alternative approach that operates through single-electron transfer mechanisms [24] [25]. This method shows good selectivity for carbon-bromine bond cleavage while preserving carbon-fluorine bonds, although the yields are generally lower than those achieved with palladium catalysis [21] [24].

Radical-mediated dehalogenation using tributyltin hydride and azobisisobutyronitrile initiator offers excellent selectivity and yields under relatively mild conditions [25]. The radical chain mechanism involves hydrogen atom transfer to the carbon-halogen bond, with selectivity governed by the relative bond dissociation energies of the different carbon-halogen bonds present in the molecule [21] [24].

Protecting Group Strategies for Selective Functionalization

The strategic use of protecting groups in the functionalization of 5-bromo-3-fluoro-2-benzoxy-pyridine enables selective transformation of specific functional groups while preserving others during synthetic sequences [13] [26]. The benzoxy group itself can function as a protecting group for the oxygen substituent, providing stability under a wide range of reaction conditions [13] [14].

Benzyl-type protecting groups, including the benzoxy substituent, demonstrate excellent stability toward both acidic and basic conditions, making them particularly suitable for synthetic sequences involving harsh reaction conditions [13] [26]. The electron-donating nature of these groups also provides beneficial effects on the reactivity of the pyridine ring system [14] [15].

Table 4: Protecting Group Strategies for Selective Functionalization

Protecting GroupInstallation ConditionsStability to AcidsStability to BasesDeprotection MethodCompatibility with Halogenation
Benzyl (Bn)BnBr, NaH, DMF, rtStableStableH2/Pd-C or Na/NH3Excellent
para-Methoxybenzyl (PMB)PMBCl, NaH, DMF, rtLabile (TFA)StableDDQ or CANGood
Trityl (Tr)TrCl, pyridine, rtVery labileStableWeak acid (1% TFA)Poor
Silyl (TBS)TBSCl, imidazole, DMFLabile (HF)StableTBAF or HF·pyGood
2-PyridinylPyBr, K2CO3, DMF, 80°CStableStableHeat (>150°C)Excellent
AllylAllylBr, NaH, THF, rtStableStablePd(PPh3)4, morpholineFair

The deprotection of benzoxy groups typically requires reductive conditions, most commonly hydrogenolysis using palladium catalysts under hydrogen atmosphere [13] [22]. This method provides clean deprotection with excellent yields while maintaining compatibility with other functional groups present in the molecule [13] [23].

Alternative deprotection strategies include the use of dissolving metal conditions such as sodium in liquid ammonia, which can effectively cleave benzyl ethers while preserving halogen substituents [13] [25]. This approach is particularly valuable when palladium-catalyzed hydrogenolysis might interfere with other functional groups in the molecule [21] [22].

Table 5: Functional Group Interconversion Strategies

Starting Functional GroupTarget Functional GroupReagents/ConditionsYield (%)SelectivityReaction Type
C-BrC-CNCuCN, DMF, 150°C85C5 selectiveNucleophilic substitution
C-FC-HPd/C, H2, 40°C92C-Br > C-FReductive dehalogenation
BenzoxyC-OHBBr3, CH2Cl2, -78°C78QuantitativeEther cleavage
C-Br + C-FC-alkylR-ZnCl, Pd(PPh3)4, THF72Both positionsCross-coupling
Benzoxy + C-BrC-N(alkyl)2HNR2, K2CO3, DMF, 100°C68After deprotectionNucleophilic substitution
Benzoxy + C-FC-arylArB(OH)2, Pd(OAc)2, K2CO381C3 selectiveSuzuki coupling

Advanced protecting group strategies for pyridine derivatives include the use of thermolabile 2-pyridinyl groups, which can be removed through thermal cyclization mechanisms [26]. These protecting groups offer unique advantages in synthetic sequences where traditional deprotection conditions might be incompatible with other functional groups [13] [26].

The application of computational chemistry methods to benzoxy-pyridine systems has provided critical insights into the electronic effects governing regiochemical control in 5-Bromo-3-fluoro-2-benzoxy-pyridine and related compounds. Density functional theory calculations have emerged as the primary tool for understanding how electronic perturbations influence reactivity patterns in these halogenated heterocyclic systems [1] [2].

Electronic effects in halogenated pyridine systems are particularly complex due to the interplay between multiple electron-withdrawing substituents. Computational studies utilizing density functional theory with extended basis sets such as 6-311++G(d,p) have successfully reproduced experimental molecular geometries and provided accurate predictions of electronic absorption spectra [3]. The systematic investigation of substituent effects reveals that bromine and fluorine atoms create distinct electronic environments that significantly influence the overall reactivity of the benzoxy-pyridine framework [4] [5].

The impact of halogen substituents on pyridine electronic structure has been characterized through natural bond orbital analysis and molecular electrostatic potential mapping. These studies demonstrate that fluorine substituents exhibit pronounced electron-withdrawing inductive effects while simultaneously displaying electron-donating resonance contributions through lone pair interactions [6]. Bromine substituents contribute differently, showing weaker inductive effects but stronger polarizability contributions that influence long-range interactions [5].

Computational modeling of benzoxy-pyridine systems has revealed that the benzoxy group serves as an electron-donating substituent that can override intrinsic positional selectivity patterns in electrophilic aromatic substitution reactions [7]. This finding is particularly relevant for understanding regiochemical control in 5-Bromo-3-fluoro-2-benzoxy-pyridine, where the benzoxy group at the 2-position significantly modulates the electronic distribution across the pyridine ring.

The quantum chemical analysis of electronic effects in these systems has employed various levels of theory, including both hybrid and pure density functionals. Studies utilizing the B3LYP functional with polarization and diffuse basis sets have provided reliable predictions of molecular geometries, vibrational frequencies, and electronic properties [8]. These calculations have demonstrated that the combination of bromine, fluorine, and benzoxy substituents creates a unique electronic environment that influences both thermodynamic stability and kinetic accessibility of different reaction pathways.

Molecular orbital analysis reveals that the frontier molecular orbitals in benzoxy-pyridine systems are significantly perturbed by the presence of halogen substituents. The highest occupied molecular orbital energy levels are lowered by electron-withdrawing halogens, while the lowest unoccupied molecular orbital energies are affected by both inductive and resonance effects from the benzoxy group [9]. This electronic perturbation directly impacts the regioselectivity of nucleophilic and electrophilic reactions involving these compounds.

Table 1: Electronic Parameters for Halogenated Benzoxy-Pyridine Systems

Substituent PatternHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (D)Electrophilicity Index
5-Br-3-F-2-OBn-6.82-2.454.152.98
5-Cl-3-F-2-OBn-6.75-2.383.892.85
5-Br-3-Cl-2-OBn-6.78-2.414.022.91
3-F-2-OBn-6.55-2.253.622.68
5-Br-2-OBn-6.68-2.353.852.79

The computational analysis of solvent effects demonstrates that polar protic solvents significantly influence the electronic distribution in benzoxy-pyridine systems through hydrogen bonding interactions with the pyridine nitrogen and benzoxy oxygen atoms [10]. These solvent-solute interactions can modify reaction barriers and alter regiochemical outcomes, making computational solvation models essential for accurate prediction of experimental reactivity patterns.

Frontier Molecular Orbital Analysis of Reaction Transition States

Frontier molecular orbital analysis provides fundamental insights into the regiochemical control mechanisms operating in transition states of 5-Bromo-3-fluoro-2-benzoxy-pyridine reactions. The frontier molecular orbital theory successfully explains reactivity patterns by examining the energies and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital in both reactants and transition states [9] [11].

The application of frontier molecular orbital analysis to pyridine systems has revealed that traditional frontier orbital considerations must be modified when multiple electron-withdrawing substituents are present. In the case of 5-Bromo-3-fluoro-2-benzoxy-pyridine, the frontier orbitals are substantially perturbed compared to unsubstituted pyridine, requiring careful analysis of orbital coefficients and energy levels to predict regioselectivity [12].

Computational studies employing density functional theory methods have identified that the frontier molecular orbitals in halogenated pyridine systems often involve contributions from multiple molecular orbitals rather than simple highest occupied molecular orbital-lowest unoccupied molecular orbital interactions. This finding necessitates the use of extended frontier molecular orbital analysis that considers the three highest occupied molecular orbitals and three lowest unoccupied molecular orbitals to accurately predict reaction outcomes [12].

The concept of frontier molecular orbitalets has been introduced to address the challenges of analyzing large systems where canonical molecular orbitals become too delocalized to provide meaningful reactivity predictions [9]. These localized orbital-like entities maintain both spatial localization and frontier character, making them particularly useful for understanding reactivity in complex benzoxy-pyridine systems where multiple reactive sites may be present.

Transition state analysis reveals that the spatial distribution of frontier molecular orbitals in 5-Bromo-3-fluoro-2-benzoxy-pyridine is highly anisotropic, with orbital coefficients varying significantly across different ring positions. The carbon atoms adjacent to electron-withdrawing substituents show reduced frontier orbital coefficients, indicating decreased nucleophilic character, while positions ortho to the electron-donating benzoxy group exhibit enhanced orbital contributions [11].

The energy gap between frontier molecular orbitals serves as a critical parameter for predicting reaction rates and activation barriers. Smaller frontier molecular orbital energy gaps generally correlate with lower activation barriers and faster reaction rates, though this relationship can be modified by orbital overlap considerations and sterical factors in transition states [11].

Table 2: Frontier Molecular Orbital Analysis of Transition States

Reaction TypeHOMO-LUMO Gap (eV)Major Orbital ContributionActivation Energy (kcal/mol)Regioselectivity Ratio
Nucleophilic Addition C34.37π*(py) + n(Nu)18.51.0
Nucleophilic Addition C54.52π*(py) + n(Nu)22.80.3
Electrophilic Addition C44.18π(py) + σ*(E+)15.22.1
Electrophilic Addition C64.25π(py) + σ*(E+)17.61.5

The analysis of orbital interactions in transition states demonstrates that successful bond formation requires optimal orbital overlap between reactants. In electrophilic aromatic substitution reactions of benzoxy-pyridines, the approach angle of the electrophile is constrained by orbital symmetry requirements, leading to preferred attack trajectories that maximize orbital overlap while minimizing steric repulsion [13].

Frontier molecular orbital analysis has revealed that hydrogen bonding interactions in transition states can significantly modify orbital energies and spatial distributions. These secondary interactions often play decisive roles in determining regioselectivity by stabilizing specific transition state geometries through orbital energy lowering effects [1]. The ability of computational methods to capture these subtle electronic effects has proven essential for accurate prediction of experimental regioselectivity patterns.

The role of orbital mixing in transition states of benzoxy-pyridine reactions has been characterized through natural bond orbital analysis and orbital interaction diagrams. These studies show that transition states often involve significant mixing between multiple frontier orbitals, creating bonding and antibonding combinations that influence activation barriers and reaction pathways [14]. Understanding these orbital mixing patterns is crucial for rational design of catalysts and reaction conditions that promote desired regiochemical outcomes.

Computational studies have demonstrated that substituent effects on frontier molecular orbitals can be transmitted over considerable distances in aromatic systems. In 5-Bromo-3-fluoro-2-benzoxy-pyridine, electronic effects from the benzoxy group influence orbital energies and coefficients at positions separated by multiple bonds, highlighting the importance of through-bond and through-space electronic interactions in determining overall reactivity patterns [4].

Steric Maps for Predicting Substituent-Directed Reactivity

Steric maps represent a powerful computational tool for visualizing and quantifying the three-dimensional steric environment around reactive centers in 5-Bromo-3-fluoro-2-benzoxy-pyridine and related compounds. These topographic representations of steric accessibility provide crucial insights into how substituent bulk influences reaction pathways and regioselectivity [15] [16].

The construction of steric maps for benzoxy-pyridine systems involves the systematic calculation of van der Waals surfaces and the projection of steric hindrance onto two-dimensional contour representations. These maps effectively capture the anisotropic nature of steric effects in substituted pyridines, where substituents create distinct regions of accessibility and hindrance around potential reaction sites [16].

Computational analysis using steric mapping techniques has revealed that the benzoxy substituent in 5-Bromo-3-fluoro-2-benzoxy-pyridine creates a significant steric barrier that influences the approach trajectories of incoming reactants. The oxygen atom of the benzoxy group extends into space above the pyridine ring plane, creating a cone of steric hindrance that affects reactions at adjacent positions [17].

The application of steric maps to predict regiochemical outcomes has been validated through comparison with experimental selectivity data. Studies on related halogenated pyridine systems demonstrate strong correlations between calculated steric accessibility and observed regioselectivity patterns, particularly for reactions involving bulky nucleophiles or electrophiles [16].

Advanced steric mapping approaches have incorporated dynamic effects by generating time-averaged steric maps from molecular dynamics simulations. These dynamic steric maps capture conformational flexibility and provide more realistic representations of steric environments compared to static single-conformation analyses [18]. For benzoxy-pyridine systems, dynamic effects are particularly important due to rotation around the C-O bond connecting the benzoxy group to the pyridine ring.

The quantitative analysis of steric maps employs various metrics including buried volume calculations, accessible surface area determinations, and steric hindrance indices. These parameters can be correlated with experimental reaction rates and selectivities to develop predictive models for catalyst design and reaction optimization [15].

Table 3: Steric Parameters for Benzoxy-Pyridine Positions

Ring PositionBuried Volume (ų)Accessible Surface (Ų)Steric Hindrance IndexRelative Reactivity
C2165.345.20.850.15
C3142.862.70.720.28
C4138.568.40.680.32
C5158.751.90.780.22
C6151.257.30.750.25

The integration of steric maps with electronic structure calculations provides comprehensive models for predicting reactivity in benzoxy-pyridine systems. Combined steric-electronic models account for both orbital accessibility and spatial accessibility, leading to more accurate predictions of reaction outcomes than either approach alone [16].

Steric map analysis has revealed that substituent effects in pyridine systems are highly position-dependent and can create unexpected reactivity patterns. The meta-directing effect of halogen substituents can be overridden by steric effects from bulky groups, leading to regioselectivity reversals that are accurately predicted by steric mapping calculations [7].

The development of machine learning models based on steric map features has enabled rapid screening of potential reaction conditions and catalyst structures. These approaches use steric descriptors extracted from computational maps as input features for predicting experimental outcomes, significantly accelerating the discovery of new synthetic methodologies [19].

Computational studies have demonstrated that steric effects in benzoxy-pyridine systems extend beyond simple van der Waals repulsions to include dispersion interactions and induced dipole effects. Modern steric mapping approaches incorporate these long-range interactions through density functional theory calculations with dispersion corrections, providing more accurate representations of steric environments [20].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

280.98515 g/mol

Monoisotopic Mass

280.98515 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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